molecular formula C8H3F3INO B2519285 3-Iodo-4-(trifluoromethoxy)benzonitrile CAS No. 1365988-15-3

3-Iodo-4-(trifluoromethoxy)benzonitrile

Cat. No.: B2519285
CAS No.: 1365988-15-3
M. Wt: 313.018
InChI Key: FOIYDIMNEOXGRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-4-(trifluoromethoxy)benzonitrile is an organic compound characterized by the presence of iodine, trifluoromethoxy, and nitrile functional groups attached to a benzene ring.

Preparation Methods

The synthesis of 3-Iodo-4-(trifluoromethoxy)benzonitrile typically involves the reaction of 3-Amino-4-(trifluoromethoxy)benzene with an iodinating agent. The process can be summarized as follows :

    Starting Material: 3-Amino-4-(trifluoromethoxy)benzene.

    Iodination: The amino group is converted to an iodo group using an iodinating agent such as iodine or an iodine-containing compound.

    Reaction Conditions: The reaction is typically carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure the desired product is obtained.

Chemical Reactions Analysis

3-Iodo-4-(trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include organometallic compounds and halides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

    Coupling Reactions: The nitrile group can participate in coupling reactions, forming new carbon-carbon bonds with other aromatic or aliphatic compounds.

Scientific Research Applications

3-Iodo-4-(trifluoromethoxy)benzonitrile has several scientific research applications :

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antiviral properties.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Chemical Research: It serves as a reference compound in studies involving electron affinity and other chemical properties.

Mechanism of Action

The mechanism of action of 3-Iodo-4-(trifluoromethoxy)benzonitrile involves its interaction with specific molecular targets, leading to various biochemical effects. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The nitrile group can form hydrogen bonds with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

3-Iodo-4-(trifluoromethoxy)benzonitrile can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3-iodo-4-(trifluoromethoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F3INO/c9-8(10,11)14-7-2-1-5(4-13)3-6(7)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOIYDIMNEOXGRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)I)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.